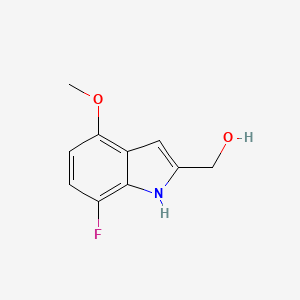

(7-Fluoro-4-methoxy-1h-indol-2-yl)methanol

Description

Significance of Heterocyclic Frameworks in Organic Synthesis and Chemical Biology

Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental to the fields of organic synthesis and chemical biology. Their prevalence in nature is exemplified by their presence in essential molecules such as nucleic acids, vitamins, and alkaloids. This ubiquity has inspired chemists to develop a vast arsenal (B13267) of synthetic methodologies for their construction and functionalization. In chemical biology, heterocyclic scaffolds serve as versatile tools for probing biological processes, acting as enzyme inhibitors, receptor ligands, and fluorescent probes. Their structural diversity and ability to engage in a wide range of intermolecular interactions make them indispensable in the quest for new therapeutic agents and a deeper understanding of biological systems.

The Indole (B1671886) Nucleus: A Privileged Scaffold for Molecular Innovation

Among the myriad of heterocyclic systems, the indole nucleus holds a position of particular importance. rsc.orgopenmedicinalchemistryjournal.com Its structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, imparts a unique combination of aromaticity, electron-rich character, and hydrogen-bonding capabilities. This has rendered the indole scaffold a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. rsc.org The indole core is a key component in a wide array of pharmaceuticals, demonstrating the versatility of this heterocyclic system in drug design and development. The ongoing exploration of indole chemistry continues to yield novel compounds with diverse and potent biological activities.

Rationalizing Substituent Effects on Indole Core Chemistry

The chemical reactivity and electronic properties of the indole core are profoundly influenced by the nature and position of its substituents. Strategic functionalization of the indole ring can direct the regioselectivity of chemical reactions, modulate the electron density of the aromatic system, and introduce new functionalities for further chemical transformations or biological interactions.

In contrast to the electron-withdrawing nature of halogens, the methoxy (B1213986) group (-OCH3) is a strong electron-donating group through resonance (+R effect), while also exerting a weaker electron-withdrawing inductive effect (-I). When attached to the benzene portion of the indole scaffold, the methoxy group increases the electron density of the aromatic system, thereby activating it towards electrophilic substitution reactions. The position of the methoxy group directs the regioselectivity of these reactions. A methoxy group at the 4-position, as seen in (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol, enhances the nucleophilicity of the benzene ring, particularly at the C5 and C7 positions, although the latter is blocked in this case. This electronic enrichment can also influence the reactivity of the pyrrole ring.

The hydroxymethyl group (-CH2OH) at the 2-position of the indole ring introduces a versatile functional handle. This primary alcohol can undergo a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and esterification or etherification to produce a range of derivatives. The hydroxymethyl group can also participate in intramolecular reactions, leading to the formation of fused ring systems. From a physicochemical standpoint, the hydroxyl group increases the polarity and hydrogen-bonding capacity of the molecule, which can enhance its aqueous solubility and ability to interact with biological targets. The reactivity of 2-hydroxymethylindoles is a subject of ongoing research, with their utility as synthetic intermediates being well-established.

Below is a table summarizing the key properties of the substituents discussed:

| Substituent | Position | Electronic Effect | Impact on Indole Core |

| Fluoro | 7 | -I (strong), +R (weak) | Electron-withdrawing, modulates N-H acidity and ring nucleophilicity. |

| Methoxy | 4 | +R (strong), -I (weak) | Electron-donating, activates the benzene ring towards electrophilic substitution. |

| Hydroxymethyl | 2 | Weakly deactivating | Provides a reactive handle for further functionalization, increases polarity. |

A second table provides some of the basic chemical data for the subject compound:

| Property | Value |

| Molecular Formula | C10H10FNO2 |

| Molecular Weight | 195.19 g/mol |

| CAS Number | 1378823-69-8 |

Structure

3D Structure

Properties

IUPAC Name |

(7-fluoro-4-methoxy-1H-indol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-14-9-3-2-8(11)10-7(9)4-6(5-13)12-10/h2-4,12-13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTCCXWLUWOTAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(NC2=C(C=C1)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Fluoro 4 Methoxy 1h Indol 2 Yl Methanol and Analogous Architectures

Retrosynthetic Disconnection Strategies for Functionalized Indoles

Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. For a substituted indole (B1671886) such as (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol, several disconnection strategies can be envisioned, each corresponding to a different forward-synthetic approach. The primary disconnections focus on the formation of the pyrrole (B145914) ring fused to the fluorinated and methoxylated benzene (B151609) core.

Key retrosynthetic approaches include:

Disconnection across the N1-C2 and C3-C3a bonds: This is the logic underpinning the Fischer indole synthesis, which forms the indole ring from a substituted phenylhydrazine (B124118) and a carbonyl compound. The target molecule would be traced back to 2-fluoro-5-methoxyphenylhydrazine and a suitable three-carbon aldehyde or ketone equivalent bearing the hydroxymethyl precursor.

Disconnection across the N1-C7a and C2-C3 bonds: This approach aligns with the Bischler-Möhlau synthesis, which involves the reaction of a substituted aniline (B41778) with an α-haloketone. wikipedia.org The synthesis would commence from 2-fluoro-5-methoxyaniline (B1314495) and a reagent such as 1,3-dihydroxyacetone (B48652) or its protected equivalent.

Disconnection involving C2-N1 and C3-C3a bond formation from an azide (B81097) precursor: This strategy relates to the Hemetsberger indole synthesis, which utilizes the thermal decomposition of an α-azidocinnamate ester. wikipedia.orgsemanticscholar.org The retrosynthesis would lead to 2-fluoro-5-methoxybenzaldehyde (B34865) and an azidoacetate ester. researchgate.net

These strategies highlight the importance of selecting a synthetic route based on the availability of starting materials and the desired regiochemical control for the placement of the fluoro and methoxy (B1213986) substituents.

| Retrosynthetic Strategy | Key Bond Disconnections | Corresponding Synthesis | Primary Precursors |

| Hydrazine-based | N1-C2, C3-C3a | Fischer Indole Synthesis | Substituted Phenylhydrazine, Aldehyde/Ketone |

| Aniline-based | N1-C7a, C2-C3 | Bischler-Möhlau Synthesis | Substituted Aniline, α-Haloketone |

| Azide-based | N1-C2, C3-C3a | Hemetsberger Synthesis | Substituted Benzaldehyde, Azidoacetate |

Construction of the Fluorinated Indole Ring System

The construction of the core indole structure, particularly with electron-donating (methoxy) and electron-withdrawing (fluoro) groups, requires careful selection of synthetic methodology to ensure high yields and correct regiochemistry.

A modern and powerful strategy for accessing functionalized indoles involves the oxidative dearomatization of anilines. nih.govrsc.org This approach can provide a metal-free pathway to a wide range of fluorinated indoles. nih.gov In a typical sequence, a commercially available substituted aniline is reacted with a suitable partner in the presence of an organic oxidant. nih.gov

For the synthesis of a precursor to this compound, this method would involve the reaction of an N-protected 2-fluoro-5-methoxyaniline with a reagent like hexafluoroacetylacetone. nih.gov The reaction proceeds through an oxidative dearomatization-cyclization cascade. nih.gov The nature of the protecting group on the aniline nitrogen is critical for the success of the reaction. nih.gov This method often yields indoles with a functional handle at the C3 position, which can be further manipulated to install the desired C2-methanol group after initial synthesis of the indole core. nih.gov The interest in indole dearomatization has been growing as a tool for synthesizing related alkaloid natural products and creating three-dimensional indoline (B122111) structures from planar indoles. nih.govnih.gov

Classical name reactions remain fundamental to indole synthesis and have been adapted with modern techniques to improve their scope and efficiency for producing complex, substituted indoles.

The Fischer indole synthesis is one of the oldest and most widely used methods for preparing indoles. wikipedia.org The classical reaction involves heating a phenylhydrazine with an aldehyde or ketone in the presence of a Brønsted or Lewis acid catalyst. wikipedia.orgorganic-chemistry.org A significant challenge for this method is often the availability of the required substituted aryl hydrazine (B178648) starting materials. rsc.org

To synthesize the target compound, 2-fluoro-5-methoxyphenylhydrazine would be required. Modern modifications have expanded the scope of this reaction. For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, offering an alternative route to the necessary N-arylhydrazone intermediate. wikipedia.org Another variation developed by Moody and coworkers starts from readily available haloarenes, which are converted to indoles in two steps via a halogen-magnesium exchange. rsc.org Continuous flow synthesis has also been successfully applied to the Fischer synthesis, allowing for higher temperatures and pressures, which can improve reaction rates and yields. nih.gov

| Fischer Synthesis Variation | Key Feature | Starting Materials | Potential Advantage |

| Classical Fischer | Acid-catalyzed cyclization | Aryl hydrazine, Ketone/Aldehyde | Well-established, direct |

| Buchwald Modification | Pd-catalyzed cross-coupling | Aryl bromide, Hydrazone | Avoids synthesis of unstable hydrazines |

| Moody Variation | Grignard formation from haloarene | Haloarene, Azodicarboxylate, Ketone | Uses more accessible starting materials |

| Flow Chemistry | High temperature/pressure | Aryl hydrazine, Ketone/Aldehyde | High throughput, improved yields |

The Bischler-Möhlau indole synthesis forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline under harsh reaction conditions. wikipedia.org Despite its long history, its application has been limited due to these conditions and sometimes poor yields. wikipedia.org

Recent advancements have focused on developing milder protocols. wikipedia.org The use of microwave irradiation, for example, has been shown to reduce reaction times and minimize side reactions. scispace.com In 2018, a metal-free and additive-free Bischler synthesis was developed using 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) as a catalyst under microwave conditions, with water being the only byproduct. mdpi.com For the synthesis of this compound, this approach would involve the cyclization of an intermediate formed from 2-fluoro-5-methoxyaniline and an appropriate α-hydroxy- or α-halo-ketone precursor. drugfuture.com

The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.org The azide starting materials are typically prepared via a Knoevenagel condensation between an aryl aldehyde and an azidoacetate ester. researchgate.netrsc.org This method is particularly well-suited for preparing indoles with substituents at the 4- and 6-positions. rsc.org

The synthesis of the target molecule's core would begin with 2-fluoro-5-methoxybenzaldehyde. Condensation with ethyl azidoacetate would yield the corresponding ethyl α-azido-β-arylacrylate. rsc.org Subsequent thermal treatment, often by refluxing in xylene, induces cyclization via a presumed nitrene intermediate to form the indole ring. wikipedia.orgresearchgate.net This process yields an indole-2-carboxylate, which is an ideal precursor for this compound, as the ester at the C2 position can be readily reduced to the required hydroxymethyl group using a reducing agent like lithium aluminum hydride. chemicalbook.com While the mechanism is not fully known, azirine intermediates have been isolated, and the reaction is thought to proceed via a nitrene. wikipedia.org

Cyclization Reactions for Fluorinated Indoles

Elaboration of the 2-Hydroxymethyl Moiety

The final key structural feature is the hydroxymethyl group at the C2 position. This can be introduced through various methods. One common approach is the reduction of a C2-carboxylic acid or ester. Indole-2-carboxylic acid derivatives are readily accessible through various synthetic routes, including the Fischer indole synthesis. rsc.org The reduction of the ester to the corresponding alcohol can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄).

Alternatively, the hydroxymethyl group can be introduced through the reaction of a C2-lithiated indole with formaldehyde (B43269). This requires the protection of the indole nitrogen, typically with a group that can be easily removed later in the synthesis. (Indol-2-yl)methanols are also versatile intermediates for further functionalization. researchgate.net

Reduction of Carboxyl or Ester Precursors at C2

One of the most direct and widely utilized methods for the synthesis of 2-(hydroxymethyl)indoles is the reduction of a corresponding indole-2-carboxylic acid or its ester derivative. This transformation is typically achieved using powerful reducing agents capable of converting the carboxylic acid or ester functionality to a primary alcohol without affecting the indole core.

Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. The synthesis of the analogous compound (7-Methoxy-1H-indol-2-yl)methanol has been successfully demonstrated through this approach. In a typical procedure, the corresponding ethyl-7-methoxy-1H-indole-2-carboxylate is dissolved in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), and treated with LiAlH₄ at reduced temperatures, followed by warming to room temperature to complete the reaction. chemicalbook.com This method is highly efficient for producing C2-hydroxymethylated indoles from readily available ester precursors. clockss.orgresearchgate.net

Table 1: Representative Reduction of Indole-2-Ester to (Indol-2-yl)methanol

| Precursor | Reagent(s) | Solvent | Conditions | Product |

| Ethyl 7-methoxy-1H-indole-2-carboxylate | Lithium aluminum hydride (LiAlH₄) | THF | 0 °C to 25 °C | (7-Methoxy-1H-indol-2-yl)methanol |

| N-acylindole-2-carboxylates | Magnesium in methanol (B129727) | Methanol | Room Temperature | (3-Phenylindol-2-yl)methanol |

| Substituted Indole-2-carboxylic acids | Borane (BH₃) complexes | THF | Reflux | Corresponding (Indol-2-yl)methanols |

This table presents generalized conditions and specific examples for the reduction of C2 carboxyl and ester precursors.

Direct Hydroxymethylation Approaches at C2

Direct functionalization of the indole C2 position presents a significant challenge due to the inherent nucleophilicity of the C3 position, which typically leads to preferential reaction at that site. However, modern synthetic strategies have been developed to achieve regioselective C2-functionalization. rsc.org

Direct hydroxymethylation at C2 is less common, and many successful C2-alkylation methods rely on the installation of a directing group on the indole nitrogen. nih.gov These directing groups, such as a pyrimidyl or pivaloyl group, coordinate to a transition metal catalyst (e.g., palladium or iridium) and position it in proximity to the C2 C-H bond, enabling selective activation and subsequent functionalization. nih.govrsc.org While often used for methylation or arylation, this principle can be extended to hydroxymethylation by using appropriate formaldehyde equivalents or synthetic precursors. A light-driven, metal-free protocol for the direct C-H alkylation of indoles has also been reported, showcasing the potential for alternative activation methods. beilstein-journals.org

Transformations from Aldehyde or Ketone Intermediates

A reliable and straightforward route to (indol-2-yl)methanols involves the reduction of C2-aldehyde or C2-ketone precursors. Indole-2-carbaldehydes can be readily prepared through various methods, such as the Vilsmeier-Haack reaction on an appropriate indole substrate. Once obtained, these carbonyl compounds are easily reduced to the corresponding primary or secondary alcohols.

Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this transformation, offering high chemoselectivity for the carbonyl group while leaving other functional groups, including esters, intact. acs.org The reaction is typically performed in an alcoholic solvent like methanol or ethanol (B145695) at room temperature, providing the desired (indol-2-yl)methanol in high yield.

Table 2: Reduction of C2-Carbonyl Indoles to Alcohols

| Precursor | Reagent(s) | Solvent | Product Type |

| Indole-2-carbaldehyde | Sodium borohydride (NaBH₄) | Methanol | Primary (Indol-2-yl)methanol |

| 2-Acylindole | Sodium borohydride (NaBH₄) | Ethanol | Secondary (Indol-2-yl)methanol |

| Indole-2-glyoxylyl chloride | Lithium tri-tert-butoxyaluminum hydride | THF | Primary (Indol-2-yl)methanol |

This table illustrates common reagents for the transformation of C2-aldehydes and ketones into their corresponding alcohols.

Stereochemical Control in Multi-Substituted Indole Synthesis

As the complexity of indole-based molecules increases, particularly in pharmaceutical applications, the precise control of stereochemistry becomes paramount. The synthesis of multi-substituted indoles often requires methodologies that can establish defined three-dimensional arrangements of atoms. nih.govrsc.org

Diastereoselective and Enantioselective Methodologies

The development of catalytic asymmetric reactions has provided powerful tools for constructing chiral indole derivatives with high levels of stereocontrol. researchgate.net Enantioselective synthesis can be achieved through various strategies, including catalytic indolization, where a chiral catalyst guides the formation of the indole ring itself, or by the enantioselective functionalization of a pre-formed indole scaffold. researchgate.net

Diastereoselective reactions are crucial when creating molecules with multiple stereocenters. acs.orgrsc.org These methods aim to selectively form one diastereomer over all other possibilities. rsc.org For instance, radical cascade cyclizations and dearomative indole C3-alkylation/aza-Friedel–Crafts cascades have been developed to produce indole-fused polycycles with excellent diastereoselectivity. rsc.orgacs.org Similarly, rhodium-catalyzed C-H activation/[4+2] annulation of indoles with bicyclic alkenes can generate complex polycyclic structures bearing multiple contiguous stereocenters as single diastereomers with high enantiomeric purity. acs.org

Chiral Auxiliary and Organocatalytic Approaches

Chiral Auxiliaries: A well-established strategy for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.org This approach entails temporarily attaching an enantiomerically pure molecule (the auxiliary) to the substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, after which the auxiliary can be cleaved and recovered. wikipedia.orgblogspot.comsigmaaldrich.com Evans oxazolidinones and camphorsultam are classic examples of auxiliaries used to control alkylation and aldol (B89426) reactions, thereby setting stereocenters with high predictability. wikipedia.orgblogspot.com

Organocatalysis: In the last two decades, organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. This field uses small, chiral organic molecules to catalyze enantioselective transformations. oup.com For indole synthesis, chiral phosphoric acids, secondary amines, and N-heterocyclic carbenes have been employed to great effect. acs.orgnih.gov These catalysts can activate indoles and their reaction partners to facilitate a wide range of asymmetric reactions, including Friedel-Crafts alkylations, cycloadditions, and cascade reactions, leading to the efficient construction of complex and optically active indole-based architectures. oup.comacs.orgbenthamdirect.com

Green Chemistry Principles in Indole Synthesis

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. researchgate.net This involves designing processes that are more efficient, generate less waste, and use less hazardous substances. pnas.org

Several green strategies have been applied to indole synthesis:

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. Direct C-H activation, for example, avoids the need for pre-functionalized substrates, improving atom economy. pnas.org

Use of Benign Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol. researchgate.net Multicomponent reactions for indole synthesis have been successfully developed in ethanol, avoiding the need for metal catalysts and reducing waste. rsc.orgrsc.org

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which significantly reduces the number of synthetic steps, solvent usage, and purification operations. rsc.org An innovative two-step MCR approach has been developed to assemble the indole core from simple anilines under mild conditions. rsc.org

Alternative Energy Sources: The use of microwave irradiation or conductively heated reactors can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnewhaven.edu

By embracing these principles, chemists can develop more sustainable and efficient routes to valuable indole compounds. researchgate.net

Atom Economy and Reaction Efficiency Optimization

Multicomponent Reactions (MCRs): MCRs are processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. mdpi.com This approach is inherently atom-economical and step-efficient, reducing solvent usage and purification steps. A notable example is the Ugi multicomponent reaction followed by an acid-induced cyclization to assemble the indole core. rsc.orgresearchgate.net This two-step sequence uses readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides under mild, metal-free conditions with ethanol as a benign solvent. rsc.org This strategy offers a significant improvement over classical indole syntheses, which often suffer from harsh conditions and poor atom economy. researchgate.net

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for constructing complex molecules by forming C-C or C-X bonds directly from ubiquitous C-H bonds, thus avoiding the need for pre-functionalized substrates. chim.itthieme-connect.com This strategy significantly enhances step- and atom-economy. thieme-connect.comacs.org Transition-metal catalysis, particularly with rhodium(III), has been successfully employed for the C-H activation and annulation of indoles. For instance, a Rh(III)-catalyzed [4+3] annulation of indole derivatives with cyclopropanols provides a rapid and highly atom-economical route to indole-fused diazepinones. acs.orgacs.org This method proceeds under mild conditions and demonstrates excellent functional group tolerance. acs.org Such strategies could be envisioned for building the substituted benzene ring portion of this compound or for late-stage functionalization of the indole core.

| Methodology | Catalyst/Reagent | Key Advantages | Representative Reaction | Reference |

|---|---|---|---|---|

| Multicomponent Reaction (MCR) | Acid-induced (e.g., MSA) | High atom and step economy, mild conditions, metal-free. | Ugi reaction followed by cyclization of anilines, glyoxal, formic acid, and isocyanides. | rsc.org, researchgate.net |

| C-H Activation/Annulation | [CpRhCl2]2 / AgSbF6 | Excellent atom economy, avoids pre-functionalization, high regioselectivity. | Annulation of N-methoxy-1H-indole-1-carboxamide with cyclopropanol. | acs.org, acs.org |

| C-H Sulfonylation | Cu(OAc)2 | High atom- and step-economy, broad functional group compatibility. | Copper-mediated C4–H sulfonylation of indoles using a transient directing group. | acs.org |

| C-H Alkenylation | (CpRhCl2)2 / Cu(OAc)2 | Direct functionalization of less reactive positions (e.g., C7). | Regioselective olefination of indoline derivatives followed by oxidation. | nih.gov |

Development of Sustainable Catalytic Systems (e.g., Biocatalysis, Photocatalysis)

The development of sustainable catalytic systems aims to replace harsh, toxic, or expensive reagents with environmentally friendly alternatives that can operate under mild conditions. Biocatalysis and photocatalysis are two leading fields in this area, offering green and efficient pathways for complex organic transformations.

Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers unparalleled selectivity under mild, aqueous conditions. livescience.io While direct enzymatic synthesis of this compound is not yet established, biocatalytic methods have been developed for key transformations in indole chemistry. For example, monoamine oxidase (MAO-N) enzymes have been used for the chemo-selective aromatization of indoline precursors to form the indole core, replacing stoichiometric chemical oxidants. livescience.io Furthermore, the final step in synthesizing the target molecule—the reduction of an indole-2-carbaldehyde precursor—could potentially be achieved using alcohol dehydrogenases. A related transformation, the one-step reduction of carboxylic acids to aldehydes, has been demonstrated using carboxylate reductases (CARs) with cell-free regeneration of ATP and NADPH, which could provide a green route to the aldehyde intermediate from a corresponding carboxylic acid. nih.gov The promiscuous hydrolase α-chymotrypsin has also been shown to catalyze the synthesis of bis(indolyl)methanes in an ethanol-water medium, showcasing the potential of enzymes for C-C bond formation in indole chemistry. mdpi.com

Photocatalysis: Visible-light photocatalysis utilizes light as a clean and renewable energy source to drive chemical reactions, often under exceptionally mild conditions. nih.govacs.org This technology has been extensively applied to indole synthesis and functionalization. Photoredox catalysis can generate radical intermediates that enable a wide range of transformations, including direct C-H functionalization. nih.govresearchgate.net For instance, iridium- and ruthenium-based photocatalysts can mediate the C-H alkylation and arylation of indoles, providing access to complex derivatives. nih.govresearchgate.net Metal-free photocatalytic systems, using organic dyes or promoting electron donor-acceptor (EDA) complex formation, have also been developed for the C-3 functionalization of indoles, further enhancing the green credentials of this approach. acs.orgrsc.org These methods offer a powerful platform for the late-stage functionalization of indole scaffolds, which could be applied to introduce substituents onto a pre-formed (7-Fluoro-4-methoxy-1H-indol-2-yl) core or to construct the ring system itself via photocatalytic cyclization. acs.orgfigshare.com

| Catalytic System | Catalyst Type | Transformation | Key Features | Reference |

|---|---|---|---|---|

| Biocatalysis | Monoamine Oxidase (MAO-N) | Aromatization of indolines to indoles. | Mild, aqueous conditions; replaces chemical oxidants. | livescience.io |

| Biocatalysis | Carboxylate Reductase (CAR) | Reduction of carboxylic acids to aldehydes. | Enzymatic route to key intermediates with cofactor recycling. | nih.gov |

| Photocatalysis | Iridium-based complex | C-H alkylation for polycyclic indolone synthesis. | Visible-light mediated, mild conditions, radical pathway. | researchgate.net |

| Photocatalysis | Gold-based complex | Free-radical cyclizations onto indoles. | Mild alternative to organostannanes for radical generation. | acs.org, figshare.com |

| Photocatalysis | Metal-free (EDA complex) | C(2)-Arylation of indoles with aryldiazonium salts. | Operationally simple, chemoselective, biocompatible conditions. | acs.org |

| Photocatalysis | Graphitic carbon nitride (g-C3N4) | Heterogeneous C–H alkylation of indoles with diazo compounds. | Reusable catalyst, mild conditions. | acs.org |

Advanced Spectroscopic and Chromatographic Characterization of Substituted Indole Methanols

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity, spatial proximity of atoms, and the chemical environment of specific functional groups. For a molecule like (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete assignment of all proton (¹H), carbon (¹³C), fluorine (¹⁹F), and nitrogen (¹⁵N) signals.

The expected ¹H NMR spectrum of this compound can be predicted by considering its structural similarity to (7-Methoxy-1H-indol-2-yl)methanol. chemicalbook.com The introduction of a fluorine atom at the C-7 position is expected to primarily influence the chemical shifts and coupling patterns of the adjacent aromatic protons, namely H-5 and H-6.

Predicted ¹H NMR Data

The following is a predicted data table based on analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | ~8.6 | Broad Singlet | - |

| H-6 | ~6.8 | Doublet of Doublets (dd) | J(H-F) ≈ 10, J(H-H) ≈ 8 |

| H-5 | ~7.0 | Triplet (t) | J(H-H) ≈ 8 |

| H-3 | ~6.4 | Singlet (s) | - |

| CH₂OH | ~4.8 | Singlet (s) | - |

While 1D NMR provides initial data, 2D NMR techniques are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, a cross-peak between the H-5 and H-6 protons would be expected, confirming their connectivity on the benzene (B151609) ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the COSY correlations to show couplings within an entire spin system. It would visualize the complete H-5/H-6 spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to their attached carbons. It allows for the unambiguous assignment of carbon signals based on the known proton assignments. For example, the proton signal at ~4.0 ppm would correlate with the methoxy (B1213986) carbon (~56 ppm), and the signal at ~4.8 ppm would correlate with the hydroxymethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting different fragments of the molecule. Key expected correlations would include the methoxy protons (~4.0 ppm) to the C-4 carbon, and the CH₂OH protons (~4.8 ppm) to the C-2 and C-3 carbons. The H-3 proton would show a correlation to C-2, C-3a, and the CH₂OH carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure. A significant NOESY correlation would be expected between the methoxy protons (OCH₃) and the H-5 proton, confirming the substituent placement at C-4.

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. The chemical shift of the ¹⁹F nucleus is very sensitive to its electronic environment. For fluorinated indole (B1671886) derivatives, ¹⁹F chemical shifts typically appear in a range between -120 and -130 ppm. rsc.org The fluorine atom at C-7 will appear as a doublet of doublets due to coupling with the adjacent H-6 proton and the more distant H-5 proton.

Predicted ¹⁹F NMR Data

The following is a predicted data table based on typical values for fluoroindoles. rsc.org

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. The chemical shifts are indicative of the hybridization and chemical environment of each carbon atom. The presence of the electronegative fluorine and oxygen atoms significantly influences the chemical shifts of the attached and nearby carbons. The most notable effect in the ¹³C spectrum would be the large one-bond coupling constant (¹JCF) for C-7, resulting in a doublet with a splitting of approximately 240-250 Hz.

Predicted ¹³C NMR Data

The following is a predicted data table based on analogous compounds and known substituent effects.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C2 | ~138 | Singlet |

| C3 | ~102 | Singlet |

| C3a | ~128 | Doublet (³JCF ≈ 4 Hz) |

| C4 | ~145 | Doublet (³JCF ≈ 12 Hz) |

| C5 | ~115 | Singlet |

| C6 | ~110 | Doublet (²JCF ≈ 20 Hz) |

| C7 | ~148 | Doublet (¹JCF ≈ 245 Hz) |

| C7a | ~125 | Doublet (²JCF ≈ 5 Hz) |

| CH₂OH | ~57 | Singlet |

¹⁵N NMR spectroscopy, while less common due to lower sensitivity, can provide valuable information about the electronic environment of the indole nitrogen. The chemical shift of the indole NH is sensitive to substitution on the ring.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound, with a chemical formula of C₁₀H₁₀FNO₂, the expected exact mass can be calculated. achmem.com This technique is crucial for confirming the identity of the synthesized compound and distinguishing it from other potential isomers or byproducts.

Predicted HRMS Data

This table contains calculated values.

| Formula | Ion | Calculated m/z |

|---|---|---|

| C₁₀H₁₀FNO₂ | [M+H]⁺ | 196.0768 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion, [M+H]⁺) which is then fragmented, and the resulting product ions are analyzed. This provides detailed structural information and confirms the connectivity of the molecule. The fragmentation of indole derivatives is well-studied, and predictable pathways can be proposed. For this compound, key fragmentation pathways would likely involve the loss of small neutral molecules from the substituent groups.

Common fragmentation pathways for hydroxymethyl indoles include the loss of a water molecule (H₂O, -18 Da) or formaldehyde (B43269) (CH₂O, -30 Da). The resulting ions would provide evidence for the presence of the hydroxymethyl group. Further fragmentation of the indole core can also occur.

Predicted MS/MS Fragmentation Data for Precursor Ion [M+H]⁺ = 196.07

The following is a predicted data table based on known fragmentation patterns of similar structures.

| Product Ion m/z | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 178.06 | H₂O | Ion resulting from loss of water |

| 166.06 | CH₂O | Ion resulting from loss of formaldehyde |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, this technique would provide invaluable information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

In the crystalline state, indole derivatives are known to form various packing structures influenced by hydrogen bonding and π-π stacking interactions. mdpi.commdpi.com The N-H group of the indole ring and the hydroxyl group of the methanol (B129727) substituent in this compound are capable of acting as hydrogen bond donors, while the oxygen atoms of the methoxy and hydroxyl groups, as well as the fluorine atom, can act as hydrogen bond acceptors. These interactions play a crucial role in the formation of the crystal lattice. For instance, in the crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, neighboring molecules are linked by N—H⋯N intermolecular hydrogen bonds, forming centrosymmetric dimers. nih.gov Similarly, the crystal structure of indole-3-carboxylic acid reveals centrosymmetric cyclic dimers connected by O–H⋯O hydrogen bonds, with further extension into a sheet structure through N–H⋯O interactions. mdpi.com

The planarity of the indole ring system is a key feature, although substituents can cause minor deviations. The fluorine and methoxy groups at the 7- and 4-positions, respectively, would lie within or very close to the plane of the bicyclic indole core. The torsional angle between the indole ring and the hydroxymethyl group at the 2-position would be a key conformational parameter determined by X-ray diffraction.

Table 1: Representative Crystallographic Parameters for Substituted Indole Derivatives

| Parameter | Typical Value Range |

|---|---|

| Crystal System | Monoclinic, Triclinic, Orthorhombic |

| Space Group | P2₁/c, P-1, etc. |

| N-H Bond Length | ~0.86 - 1.02 Å |

| C-O (methanol) Bond Length | ~1.42 - 1.45 Å |

| C-F Bond Length | ~1.34 - 1.37 Å |

| Intermolecular H-bond Distance (O-H···O) | ~2.5 - 2.8 Å |

Note: The data in this table is generalized from various substituted indole structures and serves as an illustrative example.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit a series of characteristic absorption bands.

The N-H stretching vibration of the indole ring typically appears as a sharp to medium band in the region of 3550–3300 cm⁻¹. nih.gov The O-H stretching vibration of the primary alcohol group is expected to be a broad band in the 3500-3200 cm⁻¹ region, with its breadth resulting from intermolecular hydrogen bonding in the condensed phase. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and methanol groups would appear just below 3000 cm⁻¹.

The aromatic C=C stretching vibrations of the indole ring are expected in the 1625–1450 cm⁻¹ region. nih.govresearchgate.net The C-O stretching vibrations of the methoxy group and the methanol group would likely be observed in the 1260-1000 cm⁻¹ range. The C-F stretching vibration of the fluoro substituent on the aromatic ring would give rise to a strong absorption band typically in the 1250-1020 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted benzene and pyrrole (B145914) rings would be visible in the 900-675 cm⁻¹ region, providing information about the substitution pattern. researchgate.net

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching, H-bonded | 3500 - 3200 (broad) |

| N-H (indole) | Stretching | 3550 - 3300 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=C (aromatic) | Stretching | 1625 - 1450 |

| C-O (methoxy, alcohol) | Stretching | 1260 - 1000 |

Note: These are predicted values based on characteristic group frequencies and data from related indole compounds. nih.govsamipubco.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The indole ring system is a chromophore that absorbs UV radiation. The UV-Vis spectrum of this compound in a suitable solvent, such as methanol or ethanol (B145695), would be expected to show characteristic absorption bands.

Indole itself typically exhibits two main absorption bands: a stronger band around 260-270 nm and a weaker, longer-wavelength band around 280-290 nm, both arising from π→π* transitions. nih.govresearchgate.net The substitution on the indole ring with a fluorine atom, a methoxy group, and a hydroxymethyl group will influence the position and intensity of these absorption maxima (λmax). The methoxy group, being an auxochrome with lone pairs of electrons, is expected to cause a bathochromic shift (red shift) to longer wavelengths and potentially a hyperchromic effect (increase in absorbance). The fluorine atom may have a smaller effect on the absorption maxima. The hydroxymethyl group at the 2-position is not directly conjugated with the aromatic system and is expected to have a minimal effect on the electronic transitions of the indole chromophore. The solvent polarity can also influence the position of the absorption bands. nih.gov

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) |

|---|---|

| π→π* | ~270 - 280 |

Note: These are estimated values based on the UV-Vis spectra of substituted indole derivatives. researchgate.netresearchdata.edu.au

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound, as well as for the analysis of complex mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like substituted indole methanols. Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of indole derivatives, using a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For this compound, a gradient elution, where the composition of the mobile phase is changed over time, would likely be optimal to achieve good resolution from any impurities or related compounds. mdpi.com Coupling the HPLC system with spectroscopic detectors, such as a UV-Vis or a photodiode array (PDA) detector, allows for the detection and quantification of the analyte as it elutes from the column. cetjournal.itnih.gov The UV detector can be set at one of the absorption maxima of the indole chromophore for sensitive detection. A PDA detector provides the advantage of acquiring a full UV spectrum for each peak, aiding in peak identification and purity assessment.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to the presence of the polar hydroxyl and N-H groups, it can be analyzed by GC after derivatization. Derivatization methods, such as silylation, can be used to convert the polar -OH and -NH groups into less polar and more volatile derivatives.

The derivatized compound can then be separated on a capillary column, and a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for detection. nih.gov The NPD is particularly sensitive to nitrogen-containing compounds like indoles. GC is a high-resolution technique that can provide excellent separation of closely related compounds and is useful for assessing the purity of the derivatized analyte. oup.com

Hyphenated techniques, which couple a separation technique with a powerful spectroscopic detection method, are invaluable for the analysis of complex mixtures. asdlib.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification and quantification of volatile and semi-volatile compounds in a mixture. notulaebotanicae.ro After separation by GC, the components enter the mass spectrometer, where they are ionized, and the resulting mass spectrum provides a molecular fingerprint that can be used for structural elucidation and identification by comparison with mass spectral libraries. researchgate.netnih.gov For this compound, GC-MS analysis would typically be performed on its more volatile derivatives.

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy combines the separation power of HPLC with the unparalleled structure elucidation capabilities of NMR spectroscopy. ajrconline.orgmdpi.com This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. This is particularly useful for the unambiguous identification of components in a complex mixture without the need for prior isolation. HPLC-NMR can be operated in on-flow, stopped-flow, or loop-collection modes to acquire both ¹H and other 1D and 2D NMR data, providing detailed structural information on the separated analytes. mdpi.comresearchgate.net The application of HPLC-NMR would be highly beneficial for the structural confirmation of this compound in a reaction mixture or a natural product extract.

Table 4: Summary of Advanced Chromatographic Techniques and Their Applications

| Technique | Application for this compound | Information Obtained |

|---|---|---|

| HPLC-UV/PDA | Purity assessment, quantification | Retention time, quantitative data, UV spectrum |

| GC-FID/NPD | Purity assessment of volatile derivatives | High-resolution separation, quantitative data |

| GC-MS | Identification of volatile components in mixtures | Retention time, mass spectrum for structural identification |

| HPLC-NMR | Unambiguous structural elucidation in mixtures | Retention time, detailed NMR spectra for structural confirmation |

Theoretical and Computational Investigations of 7 Fluoro 4 Methoxy 1h Indol 2 Yl Methanol

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the behavior of a molecule at the electronic level. These methods can provide deep insights into the stability, reactivity, and spectroscopic properties of (7-Fluoro-4-methoxy-1H-indol-2-yl)methanol.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. rsc.orgniscpr.res.in For this compound, DFT calculations would be employed to determine key properties such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

The electronic structure of substituted indoles is significantly influenced by the nature and position of the substituents on the indole (B1671886) ring. chemrxiv.orgresearchgate.net The presence of a fluorine atom at the 7-position and a methoxy (B1213986) group at the 4-position would be expected to modulate the electron density distribution across the indole nucleus. DFT calculations can precisely map these effects.

The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. The spatial distribution of the HOMO and LUMO orbitals would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

A representative table of data that would be generated from DFT calculations is shown below.

| Property | Calculated Value (Illustrative) |

| Energy of HOMO | -5.8 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

Ab Initio Methods for High-Accuracy Energetic Predictions

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies and properties.

For this compound, these high-level calculations would be valuable for obtaining benchmark energetic data, such as the heat of formation and the relative energies of different isomers or conformers. This information is crucial for understanding the thermodynamic stability of the molecule.

Computational Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Computational methods are routinely used to predict various spectroscopic properties, which can be invaluable for the interpretation of experimental spectra and the structural elucidation of new compounds. nih.gov

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a powerful tool for verifying the structure of a synthesized molecule. acs.org DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used for this purpose. nrel.govnih.gov The calculated chemical shifts for this compound would be compared with experimental data to confirm its chemical structure.

An illustrative table of predicted NMR chemical shifts is presented below.

| Atom | Predicted 13C Chemical Shift (ppm) |

| C2 | 145.2 |

| C3 | 102.8 |

| C3a | 128.5 |

| C4 | 150.1 |

| C5 | 110.3 |

| C6 | 115.9 |

| C7 | 148.7 (JC-F = 245 Hz) |

| C7a | 125.4 |

IR Frequencies: The calculation of vibrational frequencies can aid in the assignment of bands in an experimental infrared (IR) spectrum. By performing a frequency calculation on the optimized geometry of this compound, the characteristic vibrational modes, such as the N-H stretch, O-H stretch, C-F stretch, and the various aromatic C-H and C-C vibrations, can be identified.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the conformational properties and the time-dependent behavior of molecules.

Conformational Landscape Analysis and Potential Energy Surfaces

The presence of the rotatable hydroxymethyl and methoxy groups in this compound suggests that the molecule can adopt multiple conformations. nih.govresearchgate.net Conformational analysis is essential to identify the low-energy conformers that are likely to be populated at room temperature. acs.orgbigchem.eu

By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface (PES) can be constructed. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for conformational interconversion. This analysis would provide a detailed picture of the molecule's flexibility and the energy barriers between different conformations.

Molecular Dynamics (MD) Simulations for Time-Dependent Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound, typically in a solvent such as water or dimethyl sulfoxide, would provide insights into its conformational dynamics, solvation structure, and intermolecular interactions. acs.org

By analyzing the trajectory from an MD simulation, one can observe how the molecule explores different conformational states and how it interacts with the surrounding solvent molecules. tandfonline.commdpi.com This information is particularly valuable for understanding how the molecule behaves in a biological environment, for instance, when interacting with a protein binding site.

Ligand-Target Binding Pose Prediction and Interaction Analysis

The prediction of how a small molecule, or ligand, such as this compound, will bind to a biological target is a cornerstone of computational drug discovery. This process, known as molecular docking, simulates the interaction between a ligand and a protein's binding site to predict the preferred orientation, or "pose," of the ligand when bound. This information is critical for understanding the potential biological activity of the compound.

While specific docking studies for this compound are not extensively available in the public domain, the principles of such analyses can be inferred from studies on structurally related indole derivatives. Computational models would typically begin with the three-dimensional structures of both the ligand and the target protein. The indole scaffold, with its planar structure and hydrogen bonding capabilities, often plays a crucial role in binding.

For this compound, the key interacting groups would likely be:

The indole N-H group , which can act as a hydrogen bond donor.

The methoxy group oxygen , which can act as a hydrogen bond acceptor.

The fluorine atom , which can form halogen bonds or other non-covalent interactions, and its high electronegativity can influence the electronic properties of the indole ring. researchgate.net

The hydroxyl group of the methanol (B129727) substituent, which can participate in hydrogen bonding as both a donor and an acceptor.

The aromatic indole ring system , which can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket.

A hypothetical docking simulation would involve placing the ligand in the binding site of a target protein and using scoring functions to evaluate the energetic favorability of different poses. The results would be visualized to analyze the specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and the protein's amino acid residues. For instance, studies on other fluorinated indole derivatives have shown that the fluorine atom can significantly influence the binding mode and affinity. nih.gov

Table 1: Potential Ligand-Target Interactions of this compound

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Indole N-H | Hydrogen Bond Donor | Asp, Glu, Gln, Asn, Ser, Thr |

| Methoxy Oxygen | Hydrogen Bond Acceptor | Arg, Lys, His, Gln, Asn, Ser, Thr, Tyr |

| Fluorine Atom | Halogen Bond, Dipole-Dipole | Electron-rich atoms (e.g., in backbone carbonyls) |

| Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Various polar and charged residues |

| Indole Ring System | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, His, Leu, Val, Ile |

Reaction Mechanism Elucidation and Transition State Analysis

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways. niscpr.res.inresearchgate.netresearchgate.net These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.

For the synthesis of an indole derivative like this compound, a plausible route could involve the Fischer indole synthesis starting from a suitably substituted phenylhydrazine (B124118) and a protected glycolaldehyde. Computational analysis of this reaction would involve:

Geometry Optimization: Calculating the lowest energy structures of all species involved in the reaction.

Transition State Searching: Locating the saddle points on the potential energy surface that connect reactants/intermediates to products. Algorithms like the Berny optimization are commonly used for this purpose.

Frequency Calculations: Confirming the nature of the stationary points. A transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to ensure it connects the desired reactant and product.

These calculations would provide the activation energies for each step of the reaction, allowing for the identification of the rate-determining step. Furthermore, the influence of the fluoro and methoxy substituents on the electronic structure and, consequently, the reaction mechanism and energetics could be quantified.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of chemical reactions. For a molecule like this compound, these predictions are essential for understanding its chemical behavior and for designing new synthetic routes.

Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) can indicate the nucleophilicity of the molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) relates to its electrophilicity.

Electrostatic Potential Maps: These maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Fukui Functions: These are used to predict the most likely sites for nucleophilic and electrophilic attack.

Regioselectivity: In reactions involving the indole ring, such as electrophilic substitution, the position of attack is crucial. For 4-methoxy-7-fluoroindole systems, electrophilic substitution could potentially occur at the C3, C5, or C6 positions. Computational modeling can predict the regioselectivity by comparing the activation energies for the formation of the different possible intermediates (sigma complexes). The pathway with the lowest activation energy will be the most favored.

Stereoselectivity: While this compound itself is not chiral, reactions involving this molecule could lead to the formation of chiral products. For example, if the hydroxyl group is involved in a subsequent reaction, the stereochemical outcome could be predicted by modeling the transition states leading to the different stereoisomers. The relative energies of these transition states would determine the diastereomeric or enantiomeric excess of the product.

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics and data mining are powerful computational approaches for analyzing large datasets of chemical information to identify structure-property relationships. nih.gov For a compound like this compound, these techniques can be used to predict its physicochemical properties and potential biological activities based on its structural features.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov To develop a QSAR model for indole derivatives, a dataset of compounds with known activities would be compiled. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Statistical methods like multiple linear regression or machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity. While a specific QSAR model for this compound is not available, its activity could be predicted using existing models for related indole compounds. nih.gov

Data Mining: Data mining techniques can be applied to large chemical databases (e.g., PubChem, ChEMBL) to identify trends and relationships between chemical structures and their properties. For instance, one could search for all compounds containing the 7-fluoro-4-methoxy-indole scaffold and analyze their reported biological activities. This could reveal potential therapeutic targets for this compound. Furthermore, data mining can be used to identify compounds with similar structural features or predicted properties, which can provide insights into its potential biological profile.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Indole Scaffolds

Systematic Investigation of Positional Isomerism and Substituent Effects on Molecular Interactions

The specific placement of functional groups on the indole (B1671886) ring profoundly impacts a molecule's interaction with its biological target. The electronic and steric landscape of the ligand is altered by the location of each substituent, which in turn governs its binding affinity and selectivity. Structure-activity relationship (SAR) studies have repeatedly shown that even minor positional shifts of a substituent can lead to significant changes in potency. nih.gov

For instance, the substitution pattern on the indole's benzene (B151609) ring (positions 4, 5, 6, and 7) is crucial. In one study on indole-based inhibitors, moving a substituent from the 5-position to the 7-position resulted in a marked decrease in binding affinity, suggesting that the 7-position may be sterically or electronically disfavored for that particular receptor. mdpi.com Conversely, a "fluorine walk," where a fluorine atom is systematically moved around the indole core of a series of allosteric modulators, revealed that the 6- and 7-positions could accommodate a halogen atom, indicating these positions are accessible within the target's binding pocket. nih.gov

Influence of Halogenation (Fluorine) on Molecular Recognition and Ligand-Target Interactions

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. researchgate.net Its unique combination of size and electronic character allows it to serve as more than a simple hydrogen isostere, actively participating in and influencing ligand-target interactions. tandfonline.com

Despite its high electronegativity, the fluorine atom has a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). tandfonline.com This allows it to replace hydrogen with minimal steric perturbation, often fitting into the same space within a receptor's binding pocket. benthamscience.com However, its electronic properties enable it to form unique and favorable interactions that hydrogen cannot.

The polarized C-F bond can participate in dipole-dipole interactions and, in some cases, act as a weak hydrogen bond acceptor. benthamscience.comresearchgate.net X-ray crystallography has provided evidence of fluorine on an indole ring forming a specific hydrogen bond with an arginine residue in a target enzyme, an interaction that contributes to binding affinity. mdpi.com The introduction of fluorine can also have a significant impact on the conformational preferences of the molecule. This "conformational bias" can pre-organize the ligand into a more bioactive shape, reducing the entropic penalty upon binding to its target. researchgate.netresearchgate.net

| Property | Hydrogen (H) | Fluorine (F) | Implication for Molecular Interactions |

| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation; F can act as a bioisostere of H. tandfonline.com |

| Electronegativity (Pauling) | 2.20 | 3.98 | Creates a strong C-F bond dipole, enabling electrostatic interactions. nih.gov |

| Bond Strength (C-X) | C-H (~413 kJ/mol) | C-F (~485 kJ/mol) | Increases metabolic stability by blocking sites of oxidation. nih.gov |

| Interaction Potential | Van der Waals | Van der Waals, Dipole-Dipole, Weak H-bond acceptor. benthamscience.comresearchgate.net | Offers potential for additional stabilizing interactions with the target. |

Role of Methoxy (B1213986) Substitution in Modulating Electronic and Steric Properties for Molecular Interactions

The methoxy group (-OCH3) is another common substituent in medicinal chemistry that exerts a dual electronic influence and can have significant conformational effects. Its presence at the 4-position of the indole ring in (7-Fluoro-4-methoxy-1h-indol-2-yl)methanol plays a critical role in defining the molecule's properties.

The methoxy group exhibits two opposing electronic effects. The highly electronegative oxygen atom withdraws electron density from the aromatic ring via an inductive effect (-I). Simultaneously, the lone pairs of electrons on the oxygen can be donated into the aromatic π-system through a resonance effect (+R). libretexts.org

Inductive Effect (-I): The oxygen atom pulls electron density away from the carbon to which it is attached, making the ring slightly more electron-poor. This effect decreases with distance.

Resonance Effect (+R): The oxygen lone pairs can delocalize into the ring, increasing electron density, particularly at the ortho and para positions. minia.edu.eg

The methoxy group is not freely rotating; it typically adopts a planar conformation with the aromatic ring to maximize resonance stabilization. This results in two possible conformers: a syn conformer (where the methyl group is oriented toward the fused pyrrole (B145914) ring) and an anti conformer (where it is oriented away). The relative stability of these conformers, and the energy barrier to rotate between them, is strongly dependent on the methoxy group's position on the indole ring. hhu.de

| Methoxyindole Isomer | Most Stable Conformer | Relative Energy of Less Stable Conformer (cm⁻¹) | Isomerization Barrier (from more stable conformer, cm⁻¹) |

| 4-Methoxyindole | anti | 1160 | 1481 |

| 5-Methoxyindole | anti | 409 | 741 |

| 6-Methoxyindole | syn | 12 | 751 |

(Data sourced from ab initio calculations). hhu.de

Impact of the C2-Hydroxymethyl Moiety on Molecular Conformation and Intermolecular Interactions

The introduction of a hydroxymethyl [-CH₂OH] group at the C2 position of the 7-fluoro-4-methoxy-1H-indole scaffold has a profound influence on the molecule's physicochemical properties, particularly its conformational behavior and capacity for intermolecular interactions. This substituent provides a critical anchor for hydrogen bonding and introduces a degree of rotational flexibility that can be pivotal for molecular recognition by biological targets.

Hydrogen Bonding Potential and Dynamics

The hydroxymethyl group, in concert with the indole's inherent N-H group and the methoxy and fluoro substituents, establishes this compound as a molecule with multiple hydrogen bonding capabilities. The hydroxyl group of the C2-moiety can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). Similarly, the indole N-H serves as a potent hydrogen bond donor. nih.gov The oxygen of the C4-methoxy group and the C7-fluorine atom can also function as hydrogen bond acceptors.

This network of potential interactions is crucial for the molecule's interaction with biological macromolecules, such as enzymes or receptors, where specific hydrogen bonds contribute significantly to binding affinity and selectivity. nih.gov The dynamics of these hydrogen bonds, including their formation and breakage, can be investigated using molecular dynamics simulations to understand the stability of the ligand-receptor complex over time. mdpi.com

| Functional Group | Role | Potential Interaction Partner (in a biological target) |

|---|---|---|

| C2-Hydroxymethyl (-OH) | Donor | Carbonyl oxygen, Aspartate/Glutamate side chain, Serine/Threonine side chain |

| C2-Hydroxymethyl (-OH) | Acceptor | Amide N-H, Arginine/Lysine side chain, Serine/Threonine side chain |

| Indole N1-H | Donor | Carbonyl oxygen, Aspartate/Glutamate side chain, Histidine side chain |

| C4-Methoxy (-OCH₃) | Acceptor | Amide N-H, Arginine/Lysine side chain |

| C7-Fluoro (-F) | Acceptor (weak) | Amide N-H, Arginine/Lysine side chain |

Conformational Flexibility and Rotameric States

The stability of these rotamers is influenced by a combination of steric and electronic factors. Intramolecular hydrogen bonding can occur between the C2-hydroxymethyl group and the N1-H of the indole ring or the C7-fluoro substituent, which would lock the side chain into a specific, lower-energy conformation. mdpi.com Computational studies, particularly Density Functional Theory (DFT), can be employed to calculate the potential energy surface of this rotation and identify the most stable rotameric states. researchgate.net Understanding the preferred conformation is vital, as biological targets often recognize a single, specific conformer of a ligand.

| Rotamer Orientation | Potential Stabilizing/Destabilizing Factors | Impact on Molecular Recognition |

|---|---|---|

| Hydroxyl group oriented towards N1-H | Stabilized by intramolecular hydrogen bond; potential steric clash minimized. | Presents a specific 3D shape to a binding pocket; may be the bioactive conformation. |

| Hydroxyl group oriented away from the ring ("outward") | Maximizes exposure for intermolecular hydrogen bonding with a receptor. | Favored if the binding site has a complementary hydrogen bond donor/acceptor. |

| Hydroxyl group oriented towards C7-F | Potential for a weak C-H···F or O-H···F intramolecular hydrogen bond. | May restrict conformational space, reducing the entropic penalty of binding. |

Rational Design of Indole-Based Scaffolds for Specific Molecular Recognition

The indole scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in successful drug candidates. nih.gov The rational design of derivatives like this compound for specific molecular recognition involves leveraging its structural features to optimize interactions with a chosen biological target. This process relies on identifying key pharmacophoric elements and strategically modifying the scaffold.

Pharmacophore Identification and Optimization Strategies

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, a hypothetical pharmacophore can be constructed based on its key chemical features. Computational tools can generate and refine such models based on a series of active compounds. mdpi.comnih.gov

Optimization strategies involve modifying the parent structure to enhance its fit to the pharmacophore model. This could include altering the position or nature of the substituents to improve hydrogen bonding, hydrophobic interactions, or electrostatic complementarity with the target. For instance, the 4-methoxy group could be replaced with other hydrogen bond acceptors, or the C2-hydroxymethyl could be extended to probe deeper into a binding pocket.

| Pharmacophoric Feature | Contributing Moiety | Potential Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Indole N1-H, C2-Hydroxyl | Anchoring the molecule in the binding site. nih.gov |

| Hydrogen Bond Acceptor (HBA) | C2-Hydroxyl Oxygen, C4-Methoxy Oxygen, C7-Fluorine | Directional interactions with receptor residues. |

| Aromatic Ring (AR) / Hydrophobic (HY) | Indole bicyclic system | π-π stacking or hydrophobic interactions. mdpi.com |

| Halogen Bond Donor (XBD) | C7-Fluorine | Potential for directional interaction with a nucleophilic region (e.g., carbonyl oxygen). |

Scaffold Hopping and Bioisosteric Replacements

When optimizing a lead compound, it is often beneficial to explore alternative core structures (scaffold hopping) or replace specific functional groups with others that have similar properties (bioisosteric replacement). nih.govresearchgate.net These strategies can improve properties like potency, selectivity, or pharmacokinetic profiles while retaining the key binding interactions. nih.gov

Scaffold Hopping: The indole core of this compound could be replaced by other aromatic heterocyclic systems that maintain a similar spatial arrangement of substituents. For example, azaindoles (where a CH in the benzene ring is replaced by N) or 1,3-benzothiazole could serve as alternative scaffolds. mdpi.com This can lead to novel intellectual property and may overcome issues associated with the original scaffold.

Bioisosteric Replacements: The substituents on the indole ring can be exchanged for bioisosteres. This is a common technique to fine-tune the electronic and steric properties of a molecule. researchgate.net For example, the C4-methoxy group could be replaced by an ethyl group (to probe hydrophobic interactions) or a small amide. The C7-fluorine could be replaced by a chlorine atom or a cyano group to modulate electronic effects and potential interactions.

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| C4-Methoxy (-OCH₃) | -NHCHO, -SCH₃, -CH₂CH₃ | Modulate H-bonding capacity, polarity, and size. |

| C7-Fluoro (-F) | -Cl, -CN, -OH | Alter electronics, size, and H-bonding potential. |

| C2-Hydroxymethyl (-CH₂OH) | -CH₂NH₂, -C(O)NH₂ | Change H-bonding character from neutral to basic or acidic. |

Integration of Computational Methods in SAR Studies

Computational chemistry is an indispensable tool in modern drug discovery and plays a central role in elucidating the Structure-Activity Relationships of indole scaffolds. espublisher.com A combination of computational techniques can be applied to study this compound and guide the design of more potent and selective analogs. nih.govresearchgate.net

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. Docking studies could reveal how this compound fits into a target's active site, identifying key interactions like the hydrogen bonds and hydrophobic contacts described above.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. tandfonline.com These simulations can assess the stability of the binding pose predicted by docking, analyze the dynamics of water molecules in the binding site, and calculate binding free energies. espublisher.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) can be used to build predictive models. mdpi.com These models correlate the 3D properties of a series of indole analogs with their biological activities, providing a visual map of regions where steric bulk, positive, or negative charges are favorable or unfavorable for activity.